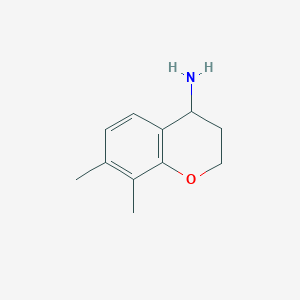

7,8-Dimethylchroman-4-amine

CAS No.:

Cat. No.: VC16256667

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO |

|---|---|

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | 7,8-dimethyl-3,4-dihydro-2H-chromen-4-amine |

| Standard InChI | InChI=1S/C11H15NO/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-4,10H,5-6,12H2,1-2H3 |

| Standard InChI Key | XQXVQTSILZCMDL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=C(C=C1)C(CCO2)N)C |

Introduction

Structural and Chemical Profile of Chroman Amines

Chroman amines are heterocyclic compounds comprising a benzene ring fused to a partially saturated oxygen-containing ring (tetrahydrofuran). The addition of methyl groups and an amine moiety alters electronic distribution, solubility, and reactivity. For 7,8-Dimethylchroman-4-amine, the methyl substituents at positions 7 and 8 introduce steric effects that may influence conformational stability, while the amine group at position 4 provides a site for nucleophilic interactions or salt formation (e.g., hydrochloride derivatives).

Molecular Architecture

Theoretical molecular formula:

Molecular weight: ~177.24 g/mol (base form)

IUPAC name: (4R/S)-7,8-dimethyl-3,4-dihydro-2H-chromen-4-amine

The stereochemistry at the 4-position (R or S configuration) affects biological activity, as seen in analogous compounds. For instance, enantiomers of similar chroman amines exhibit divergent binding affinities to biological targets like ion channels or enzymes.

Synthetic Methodologies

Chroman Ring Formation

The chroman core is typically synthesized via acid-catalyzed cyclization of phenolic precursors. For example, treatment of 2-methylphenol derivatives with epichlorohydrin under basic conditions yields chroman intermediates, which are subsequently functionalized.

Methylation Strategies

Position-selective methylation at C7 and C8 may employ Friedel-Crafts alkylation or directed ortho-metalation techniques. Protecting group strategies are often necessary to prevent over-alkylation.

Physicochemical Properties

While specific data for 7,8-Dimethylchroman-4-amine is unavailable, chroman amines generally exhibit:

-

Moderate water solubility in hydrochloride salt forms

-

LogP values ~2–3, indicating balanced lipophilicity

-

Stability under ambient conditions but sensitivity to strong oxidizers

Biological Activity and Applications

Chroman amines are explored for their bioactivity, particularly in neurological and inflammatory contexts. Key areas include:

Ion Channel Modulation

Analogous compounds antagonize TRPV1 receptors, reducing nociceptive signaling in pain pathways. Structural similarities suggest 7,8-Dimethylchroman-4-amine may share this mechanism, though experimental validation is required.

Anti-inflammatory Effects

Methyl-substituted chromans inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-6) in vitro, suggesting utility in autoimmune disorders.

Challenges and Future Directions

Current limitations include:

-

Sparse pharmacokinetic/toxicological data

-

Need for enantioselective synthesis protocols

-

Unclear structure-activity relationships

Priority research areas:

-

Targeted Synthesis: Develop scalable, stereocontrolled routes.

-

In Vivo Profiling: Assess bioavailability and efficacy in disease models.

-

Computational Modeling: Predict interactions with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume